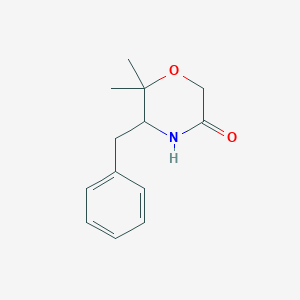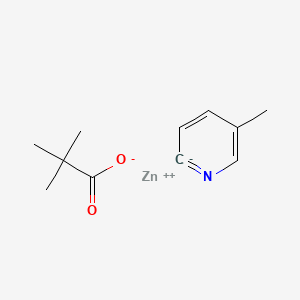
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide” is a zinc complex that features a combination of 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with the appropriate ligands. One common method involves the use of zinc chloride or zinc acetate as the zinc source. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, are prepared separately and then reacted with the zinc salt in a suitable solvent such as ethanol or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane, under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc complexes with higher oxidation states, while substitution reactions may produce new zinc complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as Michael additions and aldol reactions with high efficiency and selectivity .
Biology and Medicine
Zinc complexes are known for their antimicrobial properties, and this compound may exhibit similar activity against bacterial and fungal pathogens .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to form stable complexes makes it suitable for use in coatings, adhesives, and other materials that require enhanced durability and performance .
Wirkmechanismus
The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves coordination to target molecules. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, stabilize the zinc ion and enhance its reactivity. Molecular targets may include enzymes, nucleic acids, and other biomolecules, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc;2,2-dimethylpropanoate;2H-pyridin-2-ide
- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide
- Zinc;oxalate;2-pyridin-2-ylpyridine
Uniqueness
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to the presence of the 5-methyl-2H-pyridin-2-ide ligand, which imparts specific electronic and steric properties to the complex. This uniqueness can result in distinct reactivity and selectivity in catalytic and biological applications compared to other similar zinc complexes .
Eigenschaften
Molekularformel |
C11H15NO2Zn |
|---|---|
Molekulargewicht |
258.6 g/mol |
IUPAC-Name |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
URKMFDZVIYMZOE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
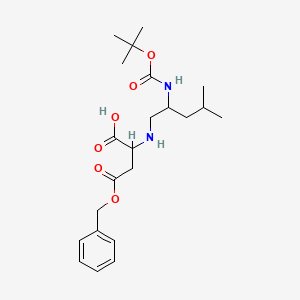
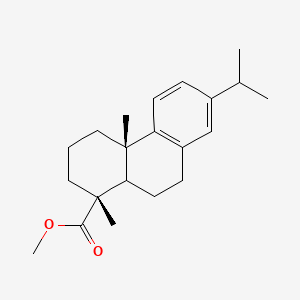
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
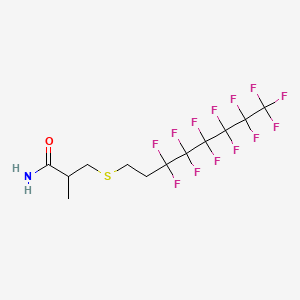
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
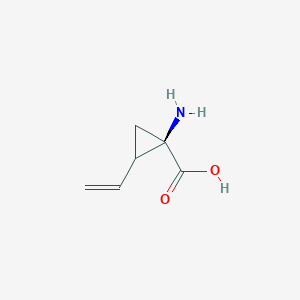
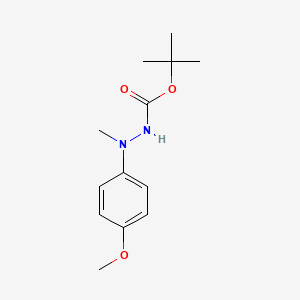
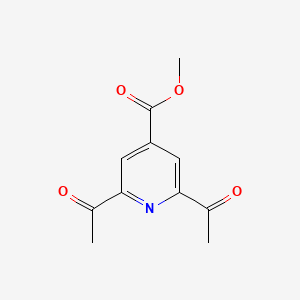
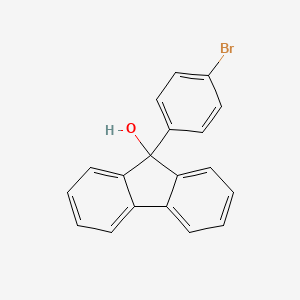
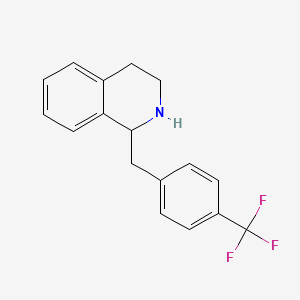
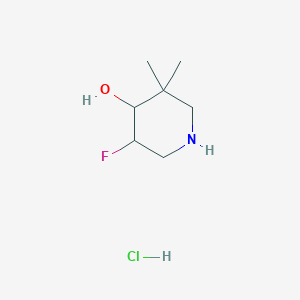
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
